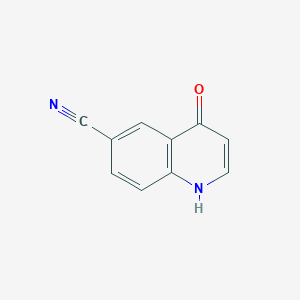

4-Hydroxyquinoline-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQABNJYWSVSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470135 | |

| Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219763-82-3 | |

| Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 4-Hydroxyquinoline-6-carbonitrile

An In-depth Technical Guide to 4-Hydroxyquinoline-6-carbonitrile: A Privileged Scaffold for Advanced Research

Introduction

The quinoline ring system stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of compounds with diverse and potent biological activities.[1][2] These nitrogen-containing heterocyclic aromatics are integral to numerous natural products and synthetic drugs, demonstrating a wide pharmacological spectrum that includes anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[2][3]

Within this important class, this compound (CAS No. 219763-82-3) emerges as a compound of significant interest for researchers, scientists, and drug development professionals. Its structure is uniquely characterized by the 4-hydroxyquinoline core, which exists in a critical tautomeric equilibrium with its 4-quinolone form, and a strategically placed electron-withdrawing carbonitrile group at the 6-position.[4][5] This nitrile moiety not only modulates the electronic properties of the aromatic system but also presents a versatile chemical handle for further synthetic elaboration.

This technical guide provides a comprehensive overview of this compound, synthesizing available data with expert-driven analysis. It covers the molecule's physicochemical properties, predictive spectroscopic characterization, plausible synthetic strategies, potential biological applications, and essential safety protocols. The aim is to equip researchers with the foundational knowledge and practical insights required to effectively utilize this compound as a key intermediate and bioactive scaffold in drug discovery and materials science.[6]

Part 1: Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of this compound is paramount for its application in a research setting. These characteristics dictate its behavior in chemical reactions, its formulation, and its interaction with biological systems.

Chemical Identity and Properties

The core attributes of this compound are summarized in the table below, compiled from chemical supplier data.[5][7]

| Property | Value | Reference |

| CAS Number | 219763-82-3 | [5][7] |

| Molecular Formula | C₁₀H₆N₂O | [5][7] |

| Molecular Weight | 170.17 g/mol | [5][7] |

| Common Synonyms | 4-HYDROXY-6-CYANOQUINOLINE, 4-oxo-1H-quinoline-6-carbonitrile, 6-CYANOQUINOLIN-4-OL | [5][7] |

| Purity | Typically ≥90% (Commercial Grade) | [7] |

| Topological Polar Surface Area (TPSA) | 56.91 Ų | [7] |

| LogP (Computed) | 1.812 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

Structural Features: The Tautomeric Equilibrium

A critical feature of the 4-hydroxyquinoline scaffold is its existence as a mixture of two tautomers: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone or 1,4-dihydro-4-oxo-quinoline).[4][8] This equilibrium is influenced by the solvent, pH, and temperature, and it profoundly impacts the molecule's reactivity and biological interactions. The keto form often predominates in many conditions and is crucial for the hydrogen bonding interactions that underpin the activity of quinolone-based drugs.

Solubility and Storage

-

Solubility : The parent compound, 4-hydroxyquinoline, is soluble in methanol.[9][10] Due to the polar nitrile group, this compound is expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Its water solubility is likely low.

-

Storage : For long-term stability, the compound should be stored at 4°C or room temperature in a tightly sealed container, protected from light and moisture.[7]

Part 2: Spectroscopic Characterization (Predictive Analysis)

While dedicated experimental spectra for this compound are not widely published, a robust predictive analysis can be performed based on the known spectral data of its parent scaffold, 4-hydroxyquinoline, and analogous substituted quinolines.[4][11][12] This analysis is indispensable for researchers to confirm the identity and purity of the compound after synthesis or purchase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (in DMSO-d₆) are detailed below. The use of DMSO-d₆ is recommended as it can solubilize the compound and allows for the observation of exchangeable protons (NH/OH).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

|---|---|---|---|---|

| ~12.0 - 12.5 | Singlet (broad) | 1H | NH (keto) / OH (enol) | The acidic proton of the tautomeric system, similar to 4-hydroxyquinoline (~11.9 ppm).[12] |

| ~8.4 - 8.6 | Doublet (or s) | 1H | H-5 | Downfield shift due to proximity to the electron-withdrawing nitrile group. |

| ~8.1 - 8.3 | Doublet | 1H | H-7 | Deshielded by the aromatic system and influenced by the nitrile group. |

| ~7.9 - 8.1 | Doublet | 1H | H-8 | Typical aromatic proton in the quinoline system. |

| ~6.2 - 6.4 | Doublet | 1H | H-3 | Upfield shift due to conjugation with the N and O atoms.[12] |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~178 | C-4 | Carbonyl carbon of the predominant keto tautomer. |

| ~145 | C-8a | Quaternary carbon at the ring junction. |

| ~142 | C-2 | Carbon adjacent to the nitrogen atom. |

| ~135 | C-7 | Aromatic CH carbon. |

| ~128 | C-5 | Aromatic CH carbon, deshielded by the nitrile group. |

| ~125 | C-4a | Quaternary carbon at the ring junction. |

| ~120 | C-8 | Aromatic CH carbon. |

| ~118 | -C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~110 | C-6 | Quaternary carbon bearing the nitrile group. |

| ~108 | C-3 | Aromatic CH carbon, shielded by adjacent heteroatoms. |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| 3200-2800 | N-H / O-H stretch | Broad absorption characteristic of the hydrogen-bonded NH (keto) or OH (enol) group. |

| ~2230 | -C≡N stretch | Strong, sharp absorption, highly characteristic of the nitrile group. |

| ~1640 | C=O stretch | Strong absorption from the carbonyl group of the 4-quinolone tautomer. |

| 1600-1450 | C=C & C=N stretch | Multiple bands corresponding to the aromatic quinoline ring system. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak : For Electrospray Ionization (ESI), expect to see [M+H]⁺ at m/z 171.18 or [M-H]⁻ at m/z 169.16. The high-resolution mass should correspond precisely to the molecular formula C₁₀H₆N₂O.

-

Fragmentation : Key fragmentation patterns would likely involve the loss of CO (m/z 28) and HCN (m/z 27), which are characteristic of quinolone and nitrile-containing compounds, respectively.

Protocol: Acquiring Spectroscopic Data

The following outlines a general workflow for the characterization of a synthesized or procured sample of this compound.

Part 3: Synthesis Strategies

While specific, peer-reviewed synthesis procedures for this compound are not prominently available, a logical synthetic route can be designed based on well-established methods for quinoline synthesis. The Gould-Jacobs reaction is a classic and effective approach for constructing the 4-hydroxyquinoline core.[13]

Proposed Retrosynthetic Pathway

A plausible pathway involves starting with a commercially available, appropriately substituted aniline, in this case, 4-aminobenzonitrile. This starting material contains the required nitrile group at the correct position relative to the amine.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol describes a two-step synthesis based on the Gould-Jacobs reaction.

Step 1: Synthesis of Diethyl 2-((4-cyanophenylamino)methylene)malonate

-

Reactant Setup : In a 250 mL round-bottom flask, combine 4-aminobenzonitrile (e.g., 11.8 g, 0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (21.6 g, 0.1 mol).

-

Reaction : Heat the mixture gently with stirring at 100-110°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials. Ethanol is evolved as a byproduct.

-

Workup : Allow the reaction mixture to cool to room temperature. The product, a solid, should crystallize upon cooling. If it remains an oil, triturate with hexane or petroleum ether to induce crystallization.

-

Purification : Collect the solid product by vacuum filtration, wash with cold ethanol or hexane, and dry under vacuum. The intermediate can be used in the next step without further purification if it is of sufficient purity.

Causality: This step is a condensation reaction where the nucleophilic amine of 4-aminobenzonitrile attacks the electrophilic carbon of DEEM, followed by the elimination of ethanol to form a stable vinylogous amide intermediate.

Step 2: Thermal Cyclization to this compound

-

Reaction Setup : Place the intermediate from Step 1 into a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether (e.g., 100 mL) in a flask equipped with a mechanical stirrer and a reflux condenser.[14]

-

Cyclization : Heat the stirred mixture to a high temperature (typically 240-250°C). The cyclization reaction is usually rapid at this temperature and is accompanied by the elimination of another molecule of ethanol. Maintain the temperature for 15-30 minutes.[14]

-

Workup : Allow the mixture to cool to below 100°C. The product will precipitate from the solvent. Add petroleum ether or hexane to facilitate complete precipitation.

-

Isolation : Collect the crude solid by vacuum filtration and wash thoroughly with petroleum ether or hexane to remove the high-boiling solvent.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid, ethanol, or DMF/water. Treatment with activated carbon may be necessary to remove colored impurities.[14]

Causality: This is an intramolecular electrophilic aromatic substitution (a thermal electrocyclization). The enamine system attacks the benzene ring, leading to ring closure. The high temperature provides the necessary activation energy for this cyclization and subsequent aromatization via ethanol elimination.

Part 4: Biological Activity and Therapeutic Potential

The true value of this compound lies in its potential as a scaffold for drug discovery. While direct biological data on this specific molecule is limited, its structural components suggest several promising avenues for investigation.

-

Antimicrobial and Antimalarial Agents : The 4-hydroxyquinoline core is fundamental to many antimicrobial compounds.[15][16] The addition of the nitrile group at the 6-position could enhance this activity or confer selectivity. This position is analogous to the substitution pattern in some fluoroquinolone antibiotics, suggesting potential as a building block for novel antibacterial agents.[17] One supplier explicitly notes its use as an intermediate for antimalarial and antibacterial drugs.[6]

-

Anticancer Activity : Numerous quinoline derivatives, including those with carbonitrile functionalities, have demonstrated potent antiproliferative activity against various cancer cell lines.[2][18] The nitrile group can act as a hydrogen bond acceptor, potentially improving binding affinity to biological targets like kinases or other enzymes implicated in cancer progression.

-

Neuroprotective Agents : The parent 4-hydroxyquinoline scaffold is related to kynurenic acid, an endogenous metabolite with neuroprotective properties.[17] While the 6-carbonitrile derivative is distinct, it could serve as a starting point for developing modulators of neurological pathways. A commercial vendor has categorized the compound under "Antiparkinson Agents," though this claim requires further validation.[5]

-

Fluorescent Probes and Materials Science : The conjugated, electron-rich quinoline system combined with the electron-withdrawing nitrile group creates a molecule with potential for fluorescence. This makes it a candidate for developing chemical sensors or probes for detecting metal ions or other analytes.[6]

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related quinoline compounds provide a strong basis for establishing safe laboratory practices. The following guidelines are derived from the SDS for compounds like 8-Hydroxyquinoline and other analogs.[19][20]

Potential Hazards:

-

Acute Toxicity : May be toxic if swallowed.

-

Skin Sensitization : May cause an allergic skin reaction upon contact.[19]

-

Eye Damage : Risk of serious eye damage.

-

Reproductive Toxicity : May damage fertility or the unborn child.[19]

-

Environmental Hazard : May be very toxic to aquatic life with long-lasting effects.

Recommended Safety Protocols:

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[19] Ensure that an eyewash station and safety shower are readily accessible.[20]

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection : Use safety glasses with side shields or chemical goggles.

-

Lab Coat : A standard lab coat is required.

-

Respiratory Protection : If there is a risk of generating dust outside of a fume hood, use a NIOSH-approved respirator with a particulate filter.[21]

-

-

Handling : Avoid contact with skin, eyes, and clothing.[22] Do not breathe dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[21]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep locked up or in an area accessible only to authorized personnel.

-

Disposal : Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways.[22]

Conclusion

This compound represents a molecule of considerable potential, bridging the gap between foundational chemical synthesis and applied drug discovery. Its structure, built upon the pharmacologically validated 4-hydroxyquinoline core and enhanced by a versatile 6-carbonitrile group, offers a rich platform for synthetic diversification. While comprehensive experimental data remains to be fully elucidated in public literature, predictive spectroscopic analysis and established synthetic routes provide a clear and reliable framework for researchers. The potential applications, ranging from oncology and infectious diseases to materials science, underscore its importance as a valuable building block. By adhering to rigorous safety protocols, scientists can effectively harness the capabilities of this compound to drive innovation and advance the development of novel therapeutic agents and functional materials.

References

-

PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-6-methylquinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of 4-hydroxy and related quinolines as drug molecules. Retrieved from [Link]

-

Szatmári, I., Arany, A., Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5689. [Link]

-

ResearchGate. (2013). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. Retrieved from [Link]

-

ChemRxiv. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. [Link]

-

Chatzopoulou, M., & Hadjipavlou-Litina, D. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. International Journal of Molecular Sciences, 24(3), 2821. [Link]

-

Career Henan Chemical Co. (n.d.). 4-Hydroxyquinoline CAS-no-611-36-9. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). Retrieved from [Link]

-

Szatmári, I., Arany, A., Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5689. [Link]

- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

-

Reynolds, G. A., & Hauser, C. R. (1951). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, 31, 77. [Link]

-

ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5':6,5]pyrano[3,2-h]quinoline Derivatives. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Al-Ghorbani, M., Alowa, A. A., Shater, A. F., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6296. [Link]

-

Chad's Prep. (2018, September 20). 15.6d Structural Determination From All Spectra Example 4 [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound [myskinrecipes.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Hydroxyquinoline CAS-no-611-36-9 - Career Henan Chemical Co. [coreychem.com]

- 10. 4-Hydroxyquinoline, 98% | Fisher Scientific [fishersci.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. nbinno.com [nbinno.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. mmbio.byu.edu [mmbio.byu.edu]

- 21. fishersci.com [fishersci.com]

- 22. aksci.com [aksci.com]

4-Hydroxyquinoline-6-carbonitrile structure and properties

An In-depth Technical Guide to 4-Hydroxyquinoline-6-carbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, and predicted spectroscopic profile. A robust, step-by-step synthetic protocol based on the Gould-Jacobs reaction is presented, alongside a discussion of its potential biological activities rooted in the well-established pharmacology of the quinoline scaffold. This guide is intended to serve as a foundational resource for researchers investigating this molecule for applications in drug discovery, particularly as an intermediate for antimalarial, antibacterial, and kinase inhibitor agents, or in the development of novel organic materials.

Molecular Identity and Structure

This compound is a derivative of quinoline, characterized by a hydroxyl group at the 4-position and a nitrile group at the 6-position. This substitution pattern creates a molecule with unique electronic properties, lending itself to diverse chemical reactions and biological interactions. The presence of both a hydrogen bond donor (hydroxyl) and an electron-withdrawing group (nitrile) on the quinoline core makes it a valuable scaffold in medicinal chemistry.

The compound exists in tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the more stable keto form (4(1H)-quinolone). For clarity and consistency with IUPAC nomenclature, it is often referred to by its hydroxyquinoline name.

Key Identifiers:

-

Chemical Name: this compound

-

IUPAC Name: 4-oxo-1,4-dihydroquinoline-6-carbonitrile

-

CAS Number: 219763-82-3

-

Molecular Formula: C₁₀H₆N₂O

-

SMILES: N#Cc1ccc2c(c1)c(O)ccn2

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The data below, compiled from various chemical suppliers and computational models, provides a snapshot of this compound's key characteristics.

| Property | Value | Source |

| Molecular Weight | 170.17 g/mol | ChemScene[1] |

| Exact Mass | 170.048012819 | Echemi[2] |

| LogP | 1.81 (Predicted) | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 56.91 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

Spectroscopic Profile for Structural Elucidation

As direct experimental spectra for this compound are not widely published, the following data is predicted based on the known spectra of 4-hydroxyquinoline and the expected influence of the 6-cyano substituent. These predictions serve as a benchmark for researchers to confirm the identity and purity of the synthesized compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The electron-withdrawing nitrile group will cause a downfield shift for protons on the benzene ring, particularly H-5 and H-7. The proton of the hydroxyl group (or N-H in the keto tautomer) will likely appear as a broad singlet at a very downfield chemical shift (>11 ppm) in a solvent like DMSO-d₆.

-

H-2: ~8.2 ppm (doublet)

-

H-3: ~6.2 ppm (doublet)

-

H-5: ~8.4 ppm (doublet)

-

H-7: ~7.9 ppm (doublet of doublets)

-

H-8: ~7.7 ppm (doublet)

-

OH/NH: >11.0 ppm (broad singlet)

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will be characterized by the C=O carbon of the quinolone tautomer appearing significantly downfield (~175-180 ppm). The nitrile carbon will have a characteristic shift around 118-120 ppm.

-

C=O (C-4): ~177 ppm

-

C-CN (C-6): ~138 ppm

-

CN: ~119 ppm

-

Aromatic Carbons: ~110-145 ppm

-

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

-

O-H/N-H stretch: A broad band in the range of 3200-3400 cm⁻¹ corresponding to the hydroxyl or N-H group.

-

C≡N stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹. The nitrile stretch is a highly characteristic and reliable indicator of this functional group.[3]

-

C=O stretch: A strong, sharp peak between 1640-1660 cm⁻¹ for the ketone in the quinolone tautomer.

-

C=C and C=N stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic quinoline ring system.[4]

Predicted Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): Expected at m/z = 170.05. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₀H₆N₂O.

-

Key Fragments: Fragmentation may involve the loss of CO (m/z = 142) and HCN (m/z = 143), which are common fragmentation pathways for quinolones and nitriles, respectively.

Synthesis and Workflow

The synthesis of 4-hydroxyquinolines is well-established, with the Gould-Jacobs reaction being a primary and highly effective method.[5][6] This reaction involves the condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by starting with 4-aminobenzonitrile.

Caption: Proposed synthesis of this compound via the Gould-Jacobs reaction.

Detailed Experimental Protocol: Gould-Jacobs Synthesis

Objective: To synthesize this compound from 4-aminobenzonitrile.

Step 1: Condensation

-

In a round-bottom flask, combine 4-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

-

Upon completion, cool the mixture. The intermediate, diethyl 2-(((4-cyanophenyl)amino)methylene)malonate, may crystallize upon cooling or can be used directly in the next step after removing any volatile byproducts under vacuum.

Step 2: Thermal Cyclization

-

Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask equipped with a reflux condenser.

-

Heat the mixture to approximately 250°C. The high temperature is necessary to drive the intramolecular cyclization.[7]

-

Maintain this temperature for 30-60 minutes. The product, ethyl 6-cyano-4-hydroxyquinoline-3-carboxylate, will often precipitate from the hot solution.

-

Cool the reaction mixture and dilute with an inert solvent like hexane to fully precipitate the product.

-

Collect the solid by vacuum filtration and wash with hexane to remove the high-boiling solvent.

Step 3: Hydrolysis (Saponification)

-

Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved, indicating the formation of the sodium salt of the carboxylic acid.

-

Cool the solution to room temperature and filter if necessary to remove any insoluble impurities.

-

Slowly acidify the clear filtrate with concentrated hydrochloric acid (HCl) until the pH is ~2-3. The carboxylic acid intermediate will precipitate out.

-

Collect the solid by vacuum filtration and wash with cold water.

Step 4: Decarboxylation

-

Place the dry 6-cyano-4-hydroxyquinoline-3-carboxylic acid in a flask.

-

Heat the solid carefully above its melting point (typically >250°C) until gas evolution (CO₂) ceases. This step can also be performed in a high-boiling solvent.

-

Cool the mixture. The resulting solid is the crude final product, this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) to obtain the pure compound.

Biological Activity and Potential Applications

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[8][9] Derivatives are known to possess a wide array of pharmacological properties including antibacterial, anticancer, anti-inflammatory, and antimalarial activities.[10][11]

Anticancer Potential: Many quinoline derivatives function as kinase inhibitors .[12] The 4-anilinoquinoline-3-carbonitrile class, which is structurally related to the target molecule, has been specifically developed as potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[13] The 4-hydroxy (or 4-oxo) group and the aromatic system are key for binding within the ATP pocket of many kinases. The nitrile group at the 6-position can serve as a hydrogen bond acceptor or a point for further chemical modification to enhance selectivity and potency. The antiproliferative activity of cyano-substituted quinolines against various cancer cell lines has been documented.[1][14]

Antimicrobial Activity: The 4-quinolone core is famously the basis for the quinolone class of antibiotics. While most antibiotics in this class have a carboxylic acid at the 3-position, the underlying scaffold is known to interfere with bacterial DNA gyrase. The 4-hydroxyquinoline moiety itself has demonstrated growth-inhibitory effects against various bacteria.

Other Applications: The compound is also listed as a potential intermediate for antiparkinson agents .[2] In materials science, its fluorescent properties and the presence of coordinating atoms (N, O, and nitrile) make it a candidate for the development of fluorescent sensors and organic electronic materials.[15]

Workflow for Biological Screening

The following workflow outlines a logical progression for evaluating the biological potential of this compound.

Caption: A logical workflow for the biological evaluation of this compound.

References

-

Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021). PubMed Central. Retrieved from [Link]

-

Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Conrad-Limpach Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. Retrieved from [Link]

-

Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). (2021). Human Metabolome Database. Retrieved from [Link]

-

1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0004077). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2021). MDPI. Retrieved from [Link]

-

Benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). PubMed Central. Retrieved from [Link]

-

Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2013). National Institutes of Health. Retrieved from [Link]

-

Synthesis of Novel Cyano Quinoline Derivatives. (2021). ResearchGate. Retrieved from [Link]

-

The discovery of substituted 4-(3-hydroxyanilino)-quinolines as potent RET kinase inhibitors. (2012). Semantic Scholar. Retrieved from [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (2016). NASA. Retrieved from [Link]

-

Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. (2013). ResearchGate. Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. Retrieved from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). CASPRE. Retrieved from [Link]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2022). ResearchGate. Retrieved from [Link]

-

Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage. Retrieved from [Link]

-

Biological Activities of Quinoline Derivatives. (2024). ResearchGate. Retrieved from [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. Retrieved from [Link]

-

Significant 1H and 13C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. (2024). ResearchGate. Retrieved from [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1997). PubMed. Retrieved from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2023). MDPI. Retrieved from [Link]

-

FTIR spectrum of quinoline derivative. (2022). ResearchGate. Retrieved from [Link]

-

FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (2022). ResearchGate. Retrieved from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (1946). Journal of the American Chemical Society. Retrieved from [Link]

- Preparation of 4-hydroxyquinoline compounds. (1951). Google Patents.

-

4-Hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). PubMed Central. Retrieved from [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2014). ResearchGate. Retrieved from [Link]

Sources

- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. staff.najah.edu [staff.najah.edu]

- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. ablelab.eu [ablelab.eu]

- 8. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound [myskinrecipes.com]

The Emerging Therapeutic Potential of 4-Hydroxyquinoline-6-carbonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of pharmacological activities. Among these, 4-hydroxyquinolines have garnered significant interest due to their potent anticancer, antimicrobial, and neuroprotective properties. This technical guide provides an in-depth exploration of a specific, yet underexplored, derivative: 4-Hydroxyquinoline-6-carbonitrile. While direct literature on this compound is nascent, this paper will synthesize data from closely related analogues to project its biological activities, propose mechanisms of action, and provide detailed experimental protocols for its synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Significance of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline core is a recurring motif in a variety of pharmacologically active compounds.[1][2] Its derivatives have been investigated for a wide array of therapeutic applications, ranging from anticancer to antimicrobial agents.[3][4] The versatility of this scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. The introduction of different substituents can significantly impact the compound's target specificity, potency, and pharmacokinetic profile.

The focus of this guide, this compound, introduces a nitrile group at the 6-position of the quinoline ring. The carbonitrile moiety is a valuable functional group in medicinal chemistry, known for its ability to participate in hydrogen bonding, act as a bioisostere for other functional groups, and contribute to metabolic stability. Its electron-withdrawing nature can also influence the overall electronic properties of the quinoline ring system, potentially modulating its interaction with biological targets.

This guide will provide a comprehensive overview of the projected biological activities of this compound, drawing upon the established knowledge of related quinoline derivatives. We will delve into its potential as both an anticancer and antimicrobial agent, propose plausible mechanisms of action, and provide detailed, actionable protocols for its synthesis and biological evaluation.

Proposed Synthesis of this compound

The synthesis of 4-hydroxyquinolines is well-established, with the Conrad-Limpach and Gould-Jacobs reactions being two of the most common methods.[5] For the synthesis of this compound, a plausible approach would be a modification of the Conrad-Limpach reaction, starting from 4-aminobenzonitrile.

Proposed Synthetic Pathway

Caption: Proposed synthesis of a this compound derivative.

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline-6-carbonitrile

This protocol is adapted from established procedures for the synthesis of 4-hydroxyquinolines.[6]

-

Condensation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminobenzonitrile (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

-

Heat the mixture at 100-120 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess ethyl acetoacetate under reduced pressure to yield the crude enamine intermediate.

-

-

Thermal Cyclization:

-

In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, heat a high-boiling point solvent such as Dowtherm A to reflux (approximately 250 °C).[6]

-

Slowly add the crude enamine intermediate to the refluxing solvent via the dropping funnel.

-

Continue refluxing for 15-30 minutes after the addition is complete.

-

Allow the mixture to cool to room temperature, which should result in the precipitation of the product.

-

Add petroleum ether to the cooled mixture to further precipitate the solid.

-

Collect the solid by vacuum filtration and wash with petroleum ether.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dimethylformamide and water.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Projected Biological Activity

Based on the extensive research on substituted quinolines, this compound is anticipated to exhibit significant biological activity, particularly in the realms of oncology and infectious diseases.

Anticancer Potential

Numerous 4-hydroxyquinoline and quinoline derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[1][2][7] The anticancer effects are often attributed to the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

Hypothesized Mechanism of Anticancer Action:

The anticancer activity of quinoline derivatives has been linked to several mechanisms, including:

-

Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases that are crucial for cancer cell signaling and survival, such as Abl kinase and PDK1.[8][9]

-

Tubulin Polymerization Inhibition: Some quinoline analogues have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

-

Induction of Apoptosis: 4-substituted quinolines have been reported to induce caspase-dependent apoptosis associated with mitochondrial dysfunction and the generation of reactive oxygen species (ROS).

The presence of the electron-withdrawing nitrile group at the 6-position of this compound could enhance its binding affinity to specific enzymatic targets, potentially leading to potent and selective anticancer activity.

Caption: Hypothesized anticancer mechanisms of this compound.

Antimicrobial Activity

The quinoline scaffold is the backbone of several important antimicrobial drugs.[4] Derivatives of 4-hydroxy-2-quinolone have shown promising activity against both bacteria and fungi.[3]

Hypothesized Mechanism of Antimicrobial Action:

The antimicrobial action of quinolines is often attributed to the inhibition of essential bacterial enzymes. For instance, the well-known fluoroquinolone antibiotics target DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. While the exact mechanism for 4-hydroxyquinolines is not as well-defined, it is plausible that they interfere with similar essential cellular processes in microorganisms. The nitrile group in this compound could play a role in enhancing its antimicrobial potency and spectrum.

Experimental Evaluation of Biological Activity

To validate the projected biological activities of this compound, a series of in vitro assays are recommended.

Anticancer Activity Evaluation

Experimental Workflow:

Caption: Workflow for evaluating the anticancer activity of the target compound.

Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[1]

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture media to achieve a range of final concentrations.

-

Replace the media in the 96-well plates with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

-

Antimicrobial Activity Evaluation

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Aspergillus flavus) in appropriate broth media overnight.

-

Dilute the microbial cultures to a standardized concentration (e.g., 0.5 McFarland standard).

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in a 96-well microtiter plate using appropriate broth media.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganisms with no compound) and a negative control (broth with no microorganisms).

-

Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conclusion and Future Directions

While direct experimental data on this compound is limited, the wealth of information on related quinoline derivatives strongly suggests its potential as a valuable lead compound in drug discovery. Its projected anticancer and antimicrobial activities, coupled with a straightforward synthetic route, make it an attractive candidate for further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Elucidating its precise mechanisms of action and conducting structure-activity relationship studies with further derivatives will be crucial in optimizing its therapeutic potential. The insights gained from such studies could pave the way for the development of novel and effective treatments for cancer and infectious diseases.

References

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). NIH. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2023). MDPI. [Link]

-

Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2021). MDPI. [Link]

-

Quinoline antimalarials: mechanisms of action and resistance. (1997). PubMed. [Link]

-

Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. (2013). ResearchGate. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. [Link]

- Preparation of 4-hydroxyquinoline compounds. (1951).

-

Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2020). NIH. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). PubMed. [Link]

-

The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (1946). Journal of the American Chemical Society. [Link]

-

Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]

-

2-methyl-4-hydroxyquinoline. Organic Syntheses. [Link]

-

Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. (2018). PubMed. [Link]

-

Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. (2002). PubMed. [Link]

-

Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. (2022). YouTube. [Link]

-

Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2024). MDPI. [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH. [Link]

-

Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2023). NIH. [Link]

-

Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). Human Metabolome Database. [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2022). MDPI. [Link]

Sources

- 1. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 4-Hydroxyquinoline-6-carbonitrile as a Privileged Scaffold in Kinase Inhibition: A Technical Guide

Preamble: The Quinoline Scaffold in Modern Drug Discovery

To the discerning researcher in drug development, the quinoline ring system is a familiar and welcome sight. Its rigid, bicyclic aromatic structure provides a versatile and "privileged" scaffold, capable of being decorated with a multitude of functional groups to precisely interact with a wide array of biological targets.[1] Historically prominent in antimalarial drugs like chloroquine, the quinoline framework has demonstrated a remarkable plasticity, leading to the development of agents with antibacterial, anti-inflammatory, and potent anticancer properties.[2][3][4] This guide delves into the core mechanistic principles of a specific, highly promising derivative: 4-Hydroxyquinoline-6-carbonitrile . While this exact molecule often serves as a foundational intermediate, its core structure is central to a new class of potent and selective kinase inhibitors, making an in-depth understanding of its mechanism of action critical for future drug design and development.

Core Mechanism of Action: Targeting the Transcriptional Machinery via CDK8/19 Inhibition

The primary mechanism of action for compounds built upon the this compound scaffold is the inhibition of the Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[5][6] This is a departure from classical cytotoxic agents and represents a sophisticated approach to cancer therapy by modulating the transcriptional output of cancer cells.

The Role of the Mediator Complex and CDK8/19

In eukaryotic cells, gene transcription by RNA polymerase II is a tightly regulated process. The Mediator complex is a crucial multiprotein assembly that acts as a bridge, conveying regulatory signals from transcription factors to the RNA polymerase II machinery.[6] The CDK8/19 kinases are enzymatic components of a regulatory module that transiently associates with this core Mediator complex. Unlike other CDKs that regulate the cell cycle, CDK8 and CDK19 are transcriptional kinases; they phosphorylate various components of the transcriptional apparatus, including transcription factors and RNA polymerase II itself, thereby influencing the expression of specific gene programs.[7] In many cancers, the activity of the CDK8/19 module is dysregulated, leading to the aberrant expression of genes that drive proliferation, survival, and metastasis.

The Quinoline-6-Carbonitrile Scaffold: A Key to Selectivity and Potency

Structure-based drug design has identified the quinoline-6-carbonitrile scaffold as exceptionally well-suited for targeting the ATP-binding pocket of CDK8.[6]

-

Expertise & Experience: The choice of this scaffold is not arbitrary. The nitrogen atom at position 1 (N-1) of the quinoline ring is critical, as it forms a conserved hydrogen bond with the amide backbone of amino acids in the "hinge region" of the kinase (specifically, the NH group of an Alanine residue).[6] This interaction is a common anchoring point for many kinase inhibitors and provides a strong foundation for binding. The 6-carbonitrile group is not merely a passive substituent; it serves to optimize binding within the active site and has been shown to be a key feature in potent 6-nitrile analogs developed as highly specific kinase inhibitors.[6][8] This strategic placement distinguishes these compounds from, for example, 4-aminoquinolines where a 7-chloro group is optimal for antimalarial activity.[2][9]

The diagram below illustrates the central role of CDK8/19 in transcriptional regulation and the inhibitory action of this compound-based compounds.

Caption: Figure 1: Inhibition of the CDK8/19-Mediator Complex.

Broader Mechanistic Context: A Scaffold for Diverse Kinase Inhibition

The versatility of the quinoline core means that derivatives can be tailored to inhibit other critical kinase families, depending on the substitution patterns. This highlights the importance of the 4-hydroxy and 6-carbonitrile moieties for CDK8/19 specificity. Other quinoline-based inhibitors have been developed to target:

-

PI3K/Akt/mTOR Pathway: Certain quinoline derivatives act as potent inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), central regulators of cell growth and survival.[4][10]

-

Receptor Tyrosine Kinases (RTKs): The 4-anilinoquinoline-3-carbonitrile class was specifically designed to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in many epithelial cancers.[10]

-

Dehydrogenase Enzymes: Early research into 4-hydroxyquinoline-3-carboxylic acids revealed their ability to inhibit cellular respiration by targeting mitochondrial malate dehydrogenase.[11]

The table below summarizes the inhibitory activities of various quinoline scaffolds against different kinase targets, providing a comparative landscape.

| Quinoline Scaffold | Primary Target(s) | Example/Reference Compound | Typical IC50 Range | Reference |

| Quinoline-6-carbonitrile | CDK8/19 | Senexin C | Low nM | [5][6] |

| 4-Anilinoquinoline-3-carbonitrile | EGFR | - | nM | [10] |

| 6-Sulfonamide Pyridinyl Quinoline | PI3K / mTOR | Omipalisib (GSK2126458) | Low nM | [10] |

| Tricyclic 4-Quinolone-6-nitrile | GSK-3β | - | pM to low nM | [8] |

| 4-Hydroxyquinoline-3-carboxylic acid | Dehydrogenase Enzymes | - | µM | [11] |

Experimental Protocols for Mechanistic Validation

To rigorously validate the mechanism of action of a novel this compound derivative, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to confirm target engagement and cellular effects.

Primary Target Engagement: In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory activity of the test compound against recombinant CDK8 and CDK19 kinases.

-

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is the industry standard.

-

Reagents: Recombinant CDK8/CycC and CDK19/CycC, fluorescently labeled ATP-competitive tracer, Europium-labeled anti-tag antibody, test compound.

-

Procedure: a. Serially dilute the test compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). b. In a 384-well plate, combine the kinase, fluorescent tracer, and diluted test compound. c. Incubate for 1 hour at room temperature to allow binding to reach equilibrium. d. Add the Europium-labeled antibody. e. Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for FRET and 615 nm for Europium).

-

Data Analysis: The TR-FRET ratio is calculated. Inhibition is observed as a decrease in the FRET signal. IC50 values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic model.

-

-

Trustworthiness: This assay directly measures the displacement of a known ATP-site ligand from the kinase, providing direct evidence of target binding. Running the assay against a panel of other kinases is crucial to establish selectivity.

Cellular Target Engagement: Phospho-STAT1 Assay

-

Objective: To confirm that the compound inhibits CDK8/19 kinase activity within a cellular context. CDK8 is a known regulator of STAT1 phosphorylation on Ser727 in response to interferon-gamma (IFNγ).

-

Methodology: Western Blotting or a high-content imaging assay.

-

Cell Line: A responsive cell line, such as the human colon cancer line HCT116.

-

Procedure: a. Plate cells and allow them to adhere overnight. b. Pre-treat cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with IFNγ (e.g., 50 ng/mL) for 30 minutes. d. Lyse the cells and collect protein lysates. e. Perform SDS-PAGE and transfer proteins to a PVDF membrane. f. Probe the membrane with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 (as a loading control). g. Use fluorescently- or HRP-conjugated secondary antibodies for detection.

-

Data Analysis: Quantify band intensities. A potent inhibitor should show a dose-dependent decrease in the ratio of phospho-STAT1 to total STAT1.

-

-

Expertise & Experience: This is a critical downstream pharmacodynamic (PD) marker. Observing inhibition of a known substrate's phosphorylation in a cellular system provides strong evidence that the compound is cell-permeable and engages its intended target to produce a biological effect.

The workflow for validating a candidate inhibitor is depicted below.

Caption: Figure 2: A self-validating workflow for inhibitor characterization.

Conclusion and Future Directions

The this compound scaffold represents a cornerstone for the development of a new generation of targeted anticancer therapeutics. Its primary mechanism of action, through the potent and selective inhibition of the transcriptional kinases CDK8 and CDK19, offers a compelling strategy for treating cancers dependent on aberrant gene regulation. The structure-activity relationships established for this class of compounds provide a clear roadmap for medicinal chemists to further optimize potency, selectivity, and pharmacokinetic properties. The experimental workflows detailed herein offer a robust framework for validating new chemical entities based on this privileged structure, ensuring that only the most promising candidates advance toward clinical development. As our understanding of the transcriptional dependencies of various cancers deepens, the therapeutic potential of modulating the Mediator complex with precisely designed quinoline-6-carbonitrile inhibitors will undoubtedly continue to grow.

References

- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs. BenchChem.

- Pharmacy 180. (n.d.).

-

PubMed. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. National Library of Medicine. [Link]

- American Chemical Society. (2021). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor.

- ResearchGate. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024).

- ResearchGate. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics | Request PDF.

- BenchChem. (2025). 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.

-

LookChem. (n.d.). Cas 219763-82-3,4-HYDROXY-6-CYANOQUINOLINE. LookChem. [Link]

-

MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

- PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.

-

PubMed. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. National Library of Medicine. [Link]

- BenchChem. (n.d.). 4-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Chemical Industries. BenchChem.

- YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.

- PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

-

MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

- BenchChem. (n.d.). 4-Hydroxyquinoline-7-carboxylic Acid|CAS 1150618-22-6. BenchChem.

-

PubMed. (2020). The activities of drug inactive ingredients on biological targets. National Library of Medicine. [Link]

-

PubMed. (2012). 6-Position optimization of tricyclic 4-quinolone-based inhibitors of glycogen synthase kinase-3β: discovery of nitrile derivatives with picomolar potency. National Library of Medicine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. nbinno.com [nbinno.com]

- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 6-Position optimization of tricyclic 4-quinolone-based inhibitors of glycogen synthase kinase-3β: discovery of nitrile derivatives with picomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery of substituted 4-hydroxyquinolines

An In-depth Technical Guide to the Discovery of Substituted 4-Hydroxyquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxyquinoline motif is a quintessential "privileged structure" in medicinal chemistry, forming the heterocyclic core of a vast number of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] This guide provides a comprehensive exploration of the , charting the course from foundational synthetic methodologies established in the late 19th century to their modern applications in drug development. We will dissect the core chemical principles behind seminal synthetic reactions, elucidate key structure-activity relationships, and detail the mechanisms of action that confer potent biological activities, including antimalarial, antibacterial, and anticancer effects. This document serves as a technical resource, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to support researchers in this dynamic field.

Introduction: The Emergence of a Privileged Scaffold

The quinoline scaffold was first isolated from coal tar in the 1830s, but the targeted synthesis of its derivatives unlocked its immense potential in medicinal chemistry.[2] Among these, the 4-hydroxyquinoline core, which exists in tautomeric equilibrium with its 4-quinolone form, has proven exceptionally versatile.[3][4] This versatility arises from the core's ability to act as a rigid scaffold, presenting substituents in a well-defined three-dimensional space, and its capacity to engage in crucial hydrogen bonding and π-stacking interactions with biological targets.

The discovery of this class of compounds was not a single event but an evolution, driven by the need for new therapeutics. A serendipitous discovery during the synthesis of the antimalarial drug chloroquine, a 4-aminoquinoline, yielded a 3-carboxyl-substituted 4-hydroxyquinoline byproduct with antibacterial properties.[5][6] This finding spurred further investigation and ultimately led to the development of the entire class of fluoroquinolone antibiotics.[5][6] From antimalarials like endochin to quorum sensing modulators in pathogenic bacteria, the 4-hydroxyquinoline core is a testament to the power of heterocyclic chemistry in addressing critical medical needs.[4][7]

Foundational Synthetic Methodologies

The synthesis of the 4-hydroxyquinoline ring system is dominated by a few classical, yet powerful, cyclization reactions. These methods, developed over a century ago, remain fundamental to the field.

The Conrad-Limpach Synthesis

Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction is one of the most direct routes to 4-hydroxyquinolines.[8][9][10] The synthesis involves the condensation of an aniline with a β-ketoester.[8] The reaction proceeds in two key stages:

-

Initial Condensation: At lower temperatures (typically room temperature to ~140°C), the aniline reacts with the keto group of the β-ketoester to form a β-anilinoacrylate (an enamine) intermediate, which is a Schiff base.[8][10]

-

Thermal Cyclization: The crucial ring-closing step requires high temperatures, often around 250°C.[8][9] This thermal energy is necessary to overcome the activation barrier for the 6-electron electrocyclic reaction that breaks the aromaticity of the aniline ring to form the new heterocyclic ring.[8] The reaction concludes with the elimination of an alcohol molecule to yield the final 4-hydroxyquinoline product.[8]

The choice of solvent is critical for achieving high yields; early experiments without a solvent gave poor results, whereas using a high-boiling inert solvent like mineral oil or diphenyl ether can raise yields to over 95%.[8][11][12]

Workflow & Mechanism of the Conrad-Limpach Synthesis

The diagram below outlines the general mechanism, highlighting the key intermediates and the critical thermal cyclization step.

Caption: Mechanism of the Conrad-Limpach Synthesis.

The Knorr Quinoline Synthesis

First described by Ludwig Knorr in 1886, this synthesis traditionally produces 2-hydroxyquinolines from the cyclization of β-ketoanilides using a strong acid like sulfuric acid.[13][14][15] However, the reaction conditions can be manipulated to favor the formation of 4-hydroxyquinolines as a competing product.[13] Studies have shown that using a smaller amount of acid (like polyphosphoric acid) favors the 4-hydroxyquinoline isomer, whereas a large excess of acid promotes the formation of the 2-hydroxyquinoline.[13][16] This selectivity is dictated by the nature of the cationic intermediate formed under the specific acidic conditions.[13]

The Camps Cyclization

The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone, which occurs in the presence of a base (e.g., sodium hydroxide) to yield either 2-hydroxy- or 4-hydroxyquinolines.[3][17][18] The product distribution depends heavily on the structure of the starting material and the reaction conditions.[3] This method provides a versatile route for synthesizing substituted quinolones from readily prepared acylaminoacetophenones.[18]

Biological Significance and Therapeutic Applications

The 4-hydroxyquinoline scaffold is a cornerstone of numerous biologically active compounds, targeting a wide range of pathogens and disease pathways.

Antimalarial Activity

The urgent need for synthetic antimalarials during World War II dramatically accelerated quinoline research.[19] While 4-aminoquinolines like chloroquine became frontline drugs, related 4-hydroxyquinolines also demonstrated significant activity. A key example is endochin , a 4-hydroxyquinoline analog known since the 1940s to be active against avian malaria.[4] Although it proved ineffective in humans, endochin targets the parasite's cytochrome bc₁ complex, a different mechanism from chloroquine, making it a valuable lead for overcoming drug resistance.[4] Modern drug discovery programs continue to explore quinoline-4-carboxamides and other derivatives for multistage antimalarial activity.[20][21]

Antibacterial and Quorum Sensing Inhibition

Many pathogenic bacteria coordinate their virulence through a cell-to-cell communication system known as quorum sensing (QS). The opportunistic pathogen Pseudomonas aeruginosa utilizes a family of signals called 4-hydroxy-2-alkylquinolines (HAQs).[7][22][23] Key molecules in this system include:

-

4-hydroxy-2-heptylquinoline (HHQ): Acts as a precursor and intercellular messenger molecule.[7][23]

-

3,4-dihydroxy-2-heptylquinoline (PQS): The "Pseudomonas Quinolone Signal," a potent QS signal derived from HHQ.[7][22]

-

4-hydroxy-2-heptylquinoline-N-oxide (HQNO): A potent inhibitor of cytochrome systems with antimicrobial activity against other bacteria.[24]

The biosynthesis of these HAQs begins with anthranilic acid and involves enzymes encoded by the pqsA-E operon.[7][22][25] Understanding this pathway provides a clear target for developing novel antivirulence drugs that disrupt bacterial communication without exerting direct bactericidal pressure, potentially slowing the development of resistance.

Bacterial Quorum Sensing Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 14. Knorr Quinoline Synthesis [drugfuture.com]

- 15. synarchive.com [synarchive.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. journals.asm.org [journals.asm.org]

- 25. researchgate.net [researchgate.net]

The Therapeutic Landscape of 4-Hydroxyquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

The 4-hydroxyquinoline scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of natural products and synthetic molecules with significant pharmacological activities.[1] This technical guide provides an in-depth exploration of 4-hydroxyquinoline derivatives, elucidating their synthesis, multifaceted therapeutic potential, and the intricate structure-activity relationships that govern their biological effects. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with recent advancements to inspire and inform the next generation of therapeutic innovation.

The Core Moiety: Synthesis and Chemical Reactivity

The synthetic accessibility of the 4-hydroxyquinoline core is a key factor driving its exploration in drug discovery. The most prevalent and versatile methods for constructing this scaffold are the Conrad-Limpach and Gould-Jacobs reactions.[1]

The Conrad-Limpach reaction involves the condensation of anilines with β-ketoesters.[1][2] In a typical protocol, an aniline is reacted with a β-ketoester at elevated temperatures, leading to the formation of a β-anilinoacrylate intermediate, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline.

The Gould-Jacobs reaction , on the other hand, utilizes the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate (EMME).[1][3] The resulting intermediate is subsequently cyclized at high temperatures, often in a high-boiling point solvent like diphenyl ether, to form the ethyl 4-hydroxyquinoline-3-carboxylate core.[1][3] This foundational structure can then be further modified to generate a library of derivatives.

Experimental Protocol: A Modified Conrad-Limpach Synthesis [2]

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aniline and an equivalent of diethyl malonate in a suitable high-boiling solvent (e.g., toluene).

-

Condensation: Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour) to facilitate the initial condensation.

-

Cyclization: Increase the temperature to induce cyclization, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture and add an aqueous base (e.g., NaOH solution) to precipitate the product.

-

Purification: Filter the crude product, wash with distilled water, and purify by recrystallization or column chromatography.

The reactivity of the 4-hydroxyquinoline scaffold allows for a wide range of chemical modifications. Key reaction types include the Mannich reaction for aminomethylation and the Knoevenagel condensation with aromatic aldehydes, enabling the introduction of diverse functional groups and the synthesis of complex derivatives.[2]

Therapeutic Potential: A Multifaceted Pharmacophore

The 4-hydroxyquinoline core is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities.[2][4] These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.